Diethyl 4-bromobutylphosphonate
Overview
Description
Diethyl 4-bromobutylphosphonate is an organophosphorus compound with the molecular formula C8H18BrO3P. It is a colorless to light yellow liquid at room temperature and is known for its applications in organic synthesis and as a building block in various chemical reactions .
Preparation Methods
Diethyl 4-bromobutylphosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of triethyl phosphite with 1,4-dibromobutane. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yields and purity . Industrial production methods often involve similar reaction conditions but on a larger scale, with careful control of temperature and pressure to optimize the yield and minimize by-products .
Chemical Reactions Analysis
Diethyl 4-bromobutylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The phosphonate group can be oxidized to form phosphonic acids or reduced to form phosphine derivatives.
Hydrolysis: In the presence of water or aqueous acids, this compound can hydrolyze to form phosphonic acid derivatives
Common reagents used in these reactions include sodium iodide, bromotrimethylsilane, and various bases and acids depending on the desired transformation . Major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates .
Scientific Research Applications
Diethyl 4-bromobutylphosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 4-bromobutylphosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromine atom can be displaced by nucleophiles, while the phosphonate group can participate in coordination with metal ions or other electrophilic species . These interactions enable the compound to modify molecular targets and pathways, making it useful in various applications .
Comparison with Similar Compounds
Diethyl 4-bromobutylphosphonate can be compared with other similar compounds such as:
Diethyl 4-chlorobutylphosphonate: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Diethyl 4-iodobutylphosphonate: Contains an iodine atom, which can influence its reactivity and use in organic synthesis.
Diethyl 4-fluorobutylphosphonate:
Each of these compounds has unique properties and reactivity, making this compound distinct in its applications and usefulness in various fields.
Properties
IUPAC Name |
1-bromo-4-diethoxyphosphorylbutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18BrO3P/c1-3-11-13(10,12-4-2)8-6-5-7-9/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSFAWDWYVZQBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCBr)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BrO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559962 | |
Record name | Diethyl (4-bromobutyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63075-66-1 | |
Record name | Diethyl (4-bromobutyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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